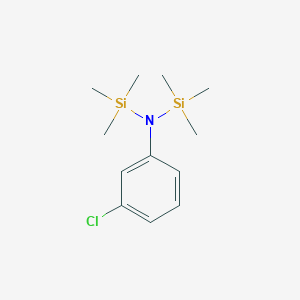

3-Chloro-N,N-bis(trimethylsilyl)aniline

Overview

Description

3-Chloro-N,N-bis(trimethylsilyl)aniline is an organic compound that can be used as reducing agents, catalysts, and reagents in organic synthesis reactions . It is an important raw material for the synthesis of organic compounds and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound can be achieved by the following steps :- The chlorosilylamine compound is then reacted with a second amine that can provide 2 nitrogen atoms to generate the target compound .

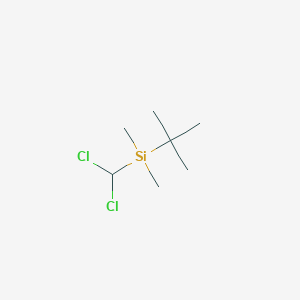

Molecular Structure Analysis

The molecular formula of this compound is C12H22ClNSi2 . Its molecular weight is 271.93 .Chemical Reactions Analysis

This compound can be used as reducing agents, catalysts, and reagents in organic synthesis reactions . It is an important raw material for the synthesis of organic compounds and pharmaceutical intermediates .Physical And Chemical Properties Analysis

This compound has a boiling point of 85°C at 0.4 mm Hg . Its density is 0.981 g/mL at 25°C . The refractive index is n20/D 1.5 (lit.) .Scientific Research Applications

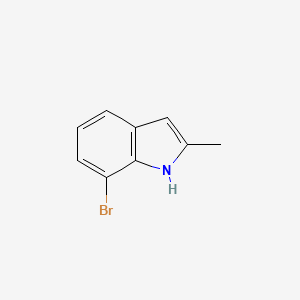

Palladium-Catalyzed Synthesis of Arylamines

One significant application of related trimethylsilyl compounds is in the palladium-catalyzed synthesis of arylamines from aryl halides, utilizing lithium bis(trimethylsilyl)amide as an ammonia equivalent. This method provides a straightforward route to anilines, a class of compounds with broad applicability in pharmaceuticals and dyes, by facilitating the conversion of aryl halides to the corresponding anilines with high regiospecificity (Lee, Jørgensen, & Hartwig, 2001).

Development of Heteroleptic Metal Complexes

Another application is the development of heteroleptic metal complexes through reactions involving derivatives of 2-[(N,N-dimethylamino)methyl]aniline and various metal chlorides. These reactions have led to the synthesis of novel germylenes and stannylenes, showcasing the potential of trimethylsilyl-substituted anilines in creating new metal-organic frameworks and compounds for catalysis and materials science (Vaňkátová et al., 2011).

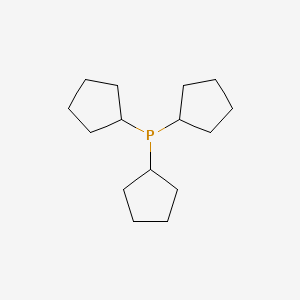

[2+2+1] Coupling Catalysis

In catalysis, compounds similar to 3-Chloro-N,N-bis(trimethylsilyl)aniline have been used as efficient catalysts in the [2+2+1] coupling reaction of alkynes and azobenzenes to produce multisubstituted pyrroles. This demonstrates the role of trimethylsilyl anilines as imido sources in catalytic cycles, contributing to the synthesis of heterocycles which are important in pharmaceuticals and agrochemicals (Kawakita et al., 2019).

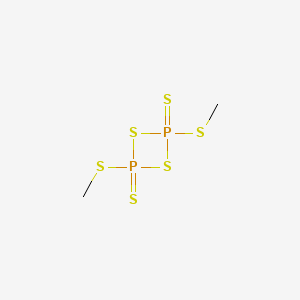

Synthesis of Vinyl Silanes

The utility of bis(trimethylsilyl) compounds extends to the synthesis of vinyl silanes from aldehydes, employing a novel metalation-Peterson sequence. This method provides a general entry to vinyl silanes, which are valuable intermediates in organic synthesis and materials science, from a variety of aldehyde substrates (McNulty & Das, 2008).

Oxidation Catalysis

Moreover, bis(trimethylsilyl) peroxide has been used as an effective oxidant of alcohols in the presence of chromium(VI) or ruthenium(II) complexes, highlighting the application of trimethylsilyl-substituted compounds in selective oxidation processes. This illustrates their potential in developing more efficient and selective catalytic oxidation methods for alcohols to aldehydes and ketones, crucial in various chemical manufacturing processes (Kanemoto et al., 1988).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used as a reagent in organic synthesis reactions . Therefore, its targets would be the specific molecules or functional groups in the organic compounds that it is designed to react with.

Mode of Action

3-Chloro-N,N-bis(trimethylsilyl)aniline interacts with its targets through chemical reactions. In an appropriate solvent, chloramine reacts with trimethylchlorosilane to generate the corresponding chlorosilylamine compound. The chlorosilylamine compound is then reacted with a second amine that can provide 2 nitrogen atoms to generate the target compound .

Pharmacokinetics

Given its chemical properties, such as its boiling point of 85 °c at 04 mm Hg and its density of 0981 g/mL at 25 °C , it can be inferred that these properties may influence its pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is involved in. As a reagent in organic synthesis, it contributes to the formation of new chemical bonds and the transformation of molecular structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its hydrolytic sensitivity indicates that it reacts slowly with moisture or water . Therefore, the presence of water or moisture in the environment can affect its stability and reactivity.

Biochemical Analysis

Biochemical Properties

3-Chloro-N,N-bis(trimethylsilyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to react slowly with moisture and water, indicating its hydrolytic sensitivity . It is often used in proteomics research due to its ability to modify proteins and peptides. The interactions of this compound with enzymes and proteins can lead to changes in their structure and function, which are crucial for understanding biochemical pathways and mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to react slowly with moisture and water, which can affect its long-term stability . Over time, the degradation of this compound can lead to changes in its effects on cellular function. In vitro and in vivo studies have shown that the compound’s impact on cells can vary depending on the duration of exposure and the conditions of the experiment.

Properties

IUPAC Name |

3-chloro-N,N-bis(trimethylsilyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-8-11(13)10-12/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZHUSXLYYOLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C1=CC(=CC=C1)Cl)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405120 | |

| Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7522-27-2 | |

| Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

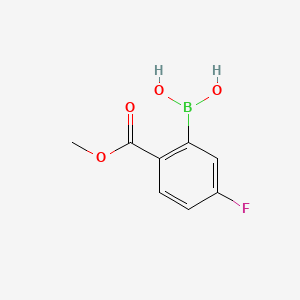

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)

![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)

![Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1587369.png)